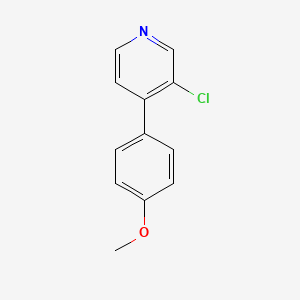

3-Chloro-4-(4-methoxyphenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

3-chloro-4-(4-methoxyphenyl)pyridine |

InChI |

InChI=1S/C12H10ClNO/c1-15-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13/h2-8H,1H3 |

InChI Key |

LTOHRABHTMGTCA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=NC=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(4-methoxyphenyl)pyridine: Properties, Synthesis, and Applications

Introduction

3-Chloro-4-(4-methoxyphenyl)pyridine stands as a significant heterocyclic compound, embodying a structural motif of increasing importance in the realms of medicinal chemistry and materials science. This molecule integrates three key chemical features: a pyridine ring, a halogen substituent, and a methoxyphenyl group. The pyridine core is a ubiquitous pharmacophore found in a substantial number of FDA-approved drugs, prized for the ability of its nitrogen atom to act as a hydrogen bond acceptor and improve pharmacokinetic properties.[1][2] The chloro-substituent not only influences the electronic landscape of the pyridine ring but also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[3] Concurrently, the 4-methoxyphenyl moiety is a common feature in bioactive molecules, contributing to binding interactions and metabolic stability.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. While direct experimental data for this specific isomer is not extensively documented in public literature, this document synthesizes predictive data based on closely related analogues and established chemical principles. We will delve into its predicted physicochemical properties, provide a robust, field-proven synthetic protocol, and explore its potential as a core scaffold for developing novel chemical entities.

Section 1: Predicted Physicochemical & Spectroscopic Profile

The precise experimental characterization of a novel compound is fundamental to its application. For this compound, we can predict its key properties with a high degree of confidence based on established structure-property relationships and spectral data from analogous compounds.

Summary of Predicted Properties

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol [4] |

| Physical Appearance | Expected to be a white to off-white solid |

| Melting Point | Estimated in the range of 60-90 °C |

| Solubility | Predicted to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF) and sparingly soluble in water and non-polar solvents like hexane. |

| pKa (of Pyridine N) | Estimated to be in the range of 3.5 - 4.5 |

Detailed Spectroscopic Analysis (Predicted)

Spectroscopic analysis is critical for the structural confirmation of the target compound upon synthesis. The following are the expected spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is anticipated to be clean and highly informative.

-

Pyridine Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.8 ppm). The proton at C2 (adjacent to nitrogen) would likely appear furthest downfield as a singlet or narrow doublet. The protons at C5 and C6 will appear as doublets, with coupling constants characteristic of pyridine ring systems.

-

Methoxyphenyl Protons: Two sets of doublets are expected in the aromatic region (δ 6.9-7.6 ppm), integrating to two protons each. These correspond to the classic AA'BB' system of a para-substituted benzene ring. Protons ortho to the methoxy group will be upfield compared to those ortho to the pyridine ring.

-

Methoxy Protons: A sharp singlet, integrating to three protons, is expected around δ 3.8-3.9 ppm, which is characteristic of an aryl methyl ether.[5][6]

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

The spectrum should display 10 unique carbon signals in the aromatic region (δ 110-165 ppm), as two pairs of carbons in the methoxyphenyl ring are chemically equivalent. The carbon bearing the methoxy group (C4' of the phenyl ring) is expected around δ 160 ppm.[6] The carbons of the pyridine ring attached to nitrogen (C2, C6) and chlorine (C3) will have distinct and predictable chemical shifts. The methoxy carbon will appear as a sharp signal around δ 55 ppm.[6]

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Key absorption bands would include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (~1400-1600 cm⁻¹), a strong C-O stretching band for the aryl ether (~1250 cm⁻¹), and a C-Cl stretching vibration (~700-800 cm⁻¹).[7]

-

-

MS (Mass Spectrometry):

-

In an ESI-MS experiment, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 220.6. The mass spectrum would also exhibit a characteristic isotopic pattern for the presence of one chlorine atom, with an [M+2+H]⁺ peak at m/z 222.6 that is approximately one-third the intensity of the [M+H]⁺ peak.

-

Section 2: Synthesis and Mechanistic Insights

The construction of the C-C bond between the pyridine and phenyl rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[8][9][10]

Causality Behind Experimental Choices

The chosen protocol involves the coupling of 3-chloro-4-iodopyridine with 4-methoxyphenylboronic acid .

-

Reactant Choice: We select 3-chloro-4-iodopyridine as the starting material. In palladium-catalyzed cross-coupling, the reactivity of aryl halides follows the order I > Br > Cl. By using an iodo-substituted pyridine, the reaction can proceed under milder conditions with higher efficiency, ensuring that the less reactive chloro-substituent at the 3-position remains intact for potential subsequent functionalization.

-

Catalyst System: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a robust and commercially available catalyst for this type of coupling.[11] It is effective and does not typically require specialized or air-sensitive ligands.

-

Base: A base is essential for the activation of the boronic acid to facilitate the transmetalation step in the catalytic cycle.[8] An aqueous solution of a mild base like potassium carbonate (K₂CO₃) is effective, environmentally benign, and minimizes the risk of side reactions with sensitive functional groups.[11][12]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used to dissolve both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base and boronic acid salt, creating a biphasic system where the reaction efficiently occurs at the interface.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-iodopyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

-

Solvent Addition: Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times. Under the inert atmosphere, add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthetic Workflow Diagram

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Section 3: Application as a Scaffold in Drug Discovery

The true value of this compound for a drug development professional lies in its potential as a versatile molecular scaffold. The pyridine ring is a privileged structure in medicinal chemistry, known to impart favorable properties such as aqueous solubility and the ability to form key interactions with biological targets.[2] The specific substitution pattern of this molecule offers multiple vectors for chemical diversification to generate libraries of novel compounds for screening.

Strategic Diversification

The chloro-substituent at the 3-position is not merely a static feature; it is a reactive site for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the systematic introduction of a wide array of chemical groups, enabling the exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

-

Vector 1 (C3-Position): The chlorine atom can be replaced with various aryl, heteroaryl, alkyl, or amino groups. This allows for fine-tuning of steric and electronic properties to achieve optimal binding to a target protein.

-

Vector 2 (Pyridine Nitrogen): The basic nitrogen can form salts to improve solubility or act as a critical hydrogen bond acceptor in a protein's active site.

-

Vector 3 (Methoxy Group): The methoxy group can be demethylated to a phenol, which can then be used as a handle for further derivatization, or it can serve as a key binding element itself.

Scaffold Diversification Diagram

Caption: Diversification of the core scaffold via cross-coupling.

Conclusion

This compound represents a strategically designed building block for modern chemical synthesis. While a comprehensive, publicly available dataset of its experimental physicochemical properties is yet to be established, its characteristics can be reliably predicted through the analysis of its constituent parts and related structures. The synthetic accessibility of this compound via robust methods like the Suzuki-Miyaura coupling makes it readily available for research. For scientists in drug discovery and materials science, its true potential is realized when viewed as a trifunctional scaffold, offering multiple points for chemical modification. This enables the rapid generation of diverse molecular libraries, accelerating the discovery of novel molecules with tailored biological activities and material properties.

References

-

The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

-

DergiPark. (2022). Spectroscopic and Quantum Chemical Studies on the Structure of 3-chloro-2- {(2Z) -. Retrieved from [Link]

-

PubChem. 3-(4-Methoxyphenyl)pyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved from [Link]

-

Taylor & Francis Online. (2015). Synthesis and Crystal Structure of 4-(3,4,5-Trimethoxyphenyl)-N3,N5-BIS(3-Chloro-4-Fluoro-Phenyl)-2,6-Dimethyl-Pyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

ChemSynthesis. 3-chloro-6-(4-methoxyphenyl)pyridazine. Retrieved from [Link]

-

NIST. Pyridine, 3-chloro-. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2022). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]

-

PubChem. 4-(4-Methoxyphenyl)pyridine. Retrieved from [Link]

-

Cheméo. Chemical Properties of Pyridine, 3-chloro-2,4,5,6-tetrafluoro- (CAS 1735-84-8). Retrieved from [Link]

-

ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]

-

Georganics. 4-(3-Chloro-4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Patsnap. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

-

MDPI. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Retrieved from [Link]

-

PubChemLite. 3-chloro-2-[5-(2-fluoro-4-methoxy-phenyl)-pyrazol-1-yl]-5-trifluoromethyl-pyridine. Retrieved from [Link]

-

ChemBK. 3-chloro-2-(4-methoxyphenyl)pyridine. Retrieved from [Link]

-

Chem-Impex. 4-(4-Methoxyphenyl)pyridine. Retrieved from [Link]

-

ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

-

ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

-

Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

-

PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

-

MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

-

AOBChem. 3-(4-methoxyphenyl)pyridine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Lab Reporter [fishersci.se]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Literature review on 3-Chloro-4-(4-methoxyphenyl)pyridine derivatives

Strategic Synthesis, Functionalization, and Medicinal Chemistry Applications

Executive Summary

3-Chloro-4-(4-methoxyphenyl)pyridine (CAS 932382-34-8) represents a "privileged scaffold" in medicinal chemistry, serving as a critical building block for biaryl pyridine pharmacophores. This structural motif is central to the design of p38 MAP kinase inhibitors , COX-2 inhibitors (analogs of etoricoxib), and next-generation agrochemicals.

This guide provides a rigorous technical analysis of the synthesis and utilization of this scaffold. Unlike generic reviews, we focus on the regioselective causality of its formation—specifically, why 3,4-dichloropyridine acts as the optimal precursor via site-selective Suzuki-Miyaura coupling—and provide self-validating protocols for its elaboration into trisubstituted pyridine drugs.

Part 1: Strategic Synthesis & Mechanistic Logic

The Regioselectivity Paradox

The synthesis of this compound hinges on the differential reactivity of the halogenated positions on the pyridine ring. The starting material, 3,4-dichloropyridine , possesses two electrophilic sites.

-

C4 Position: Highly electrophilic due to the para-position relative to the pyridine nitrogen (resonance withdrawal).

-

C3 Position: Less electrophilic (meta-position) and sterically hindered by the adjacent C4-substituent.

Mechanistic Insight: In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), oxidative addition is the rate-determining step. Pd(0) preferentially inserts into the C-Cl bond at C4 because it is the most electron-deficient site, possessing the lowest LUMO energy. This intrinsic electronic bias allows for high regioselectivity (>95:5) without the need for expensive 4-iodo precursors.

Pathway Visualization

The following diagram illustrates the regioselective logic and downstream functionalization pathways.

Caption: Regioselective synthesis cascade. The C4-position reacts preferentially due to electronic activation by the pyridine nitrogen.

Part 2: Validated Experimental Protocols

Protocol A: Regioselective Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesis of this compound from 3,4-dichloropyridine.

Reagents:

-

Substrate: 3,4-Dichloropyridine (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for difficult scales)

-

Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Methodology:

-

Inertion: Charge a reaction vessel with 3,4-dichloropyridine, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

). -

Solvation: Add degassed DME and aqueous Na2CO3.

-

Thermal Activation: Heat the mixture to 85°C (reflux) for 4–6 hours.

-

Critical Control Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; the mono-coupled product (Rf ~0.4) will appear.[1] If the di-coupled product (bis-aryl) appears (Rf < 0.3), lower the temperature or reduce catalyst loading.

-

-

Workup: Cool to RT. Partition between EtOAc and water. Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Self-Validation System (QC):

-

1H NMR Check: Look for the specific coupling pattern.

-

Starting Material: Two doublets (C2-H, C6-H) and one dd (C5-H).

-

Product: The C4 proton is gone. You should see a singlet (or narrow doublet) for C2-H (deshielded, ~8.5 ppm) and a doublet for C6-H (~8.3 ppm), plus the doublet for C5-H (~7.2 ppm) which couples only to C6. The para-methoxyphenyl group will show an AA'BB' system (~7.5 and 6.9 ppm).

-

Failure Mode: If C3-coupling occurred (minor isomer), the splitting pattern of the pyridine protons will differ significantly (C2-H and C4-H would be singlets/doublets with meta-coupling).

-

Protocol B: Functionalization to Drug Precursors (C2-Activation)

To convert the scaffold into a bioactive molecule (e.g., Etoricoxib analog), functionalization at C2 is often required.[1][2]

-

N-Oxidation: Treat this compound with m-CPBA (1.2 equiv) in DCM at 0°C -> RT.

-

Chlorination: Reflux the N-oxide in POCl3. This installs a chlorine at the C2 position via the Meisenheimer rearrangement mechanism.

-

Result: 2,3-Dichloro-4-(4-methoxyphenyl)pyridine. This intermediate now allows for nucleophilic displacement at C2 (e.g., with amines or thiolates) to generate trisubstituted pyridine libraries.

Part 3: Data Summary & Applications

Quantitative Comparison of Synthetic Routes

The following table contrasts the "Direct Regioselective" route against the "Directed Lithiation" route.

| Feature | Route A: Suzuki (Recommended) | Route B: Directed Lithiation |

| Starting Material | 3,4-Dichloropyridine (Commodity) | 3-Chloropyridine |

| Reagents | Boronic Acid, Pd(0) | n-BuLi, Electrophile |

| Conditions | Mild (85°C), Tolerates functional groups | Cryogenic (-78°C), Moisture sensitive |

| Regioselectivity | >95:5 (C4 vs C3) | Variable (C4 is kinetic, but scrambling occurs) |

| Scalability | High (Kg scale viable) | Low (Exotherms, Li handling) |

Medicinal Chemistry Utility[1]

-

p38 MAP Kinase Inhibitors: The 3-chloro-4-arylpyridine motif mimics the pharmacophore of SB-203580 . The 4-methoxyphenyl group occupies the hydrophobic pocket, while the pyridine nitrogen accepts a hydrogen bond from the hinge region (Met109). The 3-chloro group induces a twist, optimizing the dihedral angle for selectivity.

-

COX-2 Inhibitors: By converting the 4-methoxy group to a methylsulfone (via demethylation and S-alkylation/oxidation), the scaffold transforms into a bioisostere of the central ring in Etoricoxib .

-

Agrochemicals: 3,4-Disubstituted pyridines are precursors to "picolinate" herbicides (e.g., analogs of aminopyralid), where the 3-chloro group prevents metabolic deactivation in plants.

References

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source:Chemical Science (Royal Society of Chemistry), 2016. Context: Definitive study confirming that 3,4-dichloropyridine preferentially undergoes cross-coupling at the C4 position due to electronic resonance effects. URL:[Link]

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes. Source:Nature Communications / PMC, 2017. Context: Discusses alternative lithiation strategies and the acidity of the C4 position in 3-chloropyridines. URL:[Link]

-

Highly Regioselective Cross-Coupling of Dihalohetarenes. Source:Journal of Organic Chemistry, 2022.[2] Context: Advanced ligand controls (NHC ligands) to enhance or reverse regioselectivity in dichloropyridines.[2] URL:[Link][2]

- Substituted Pyridines as Herbicides (Patent US6784137B2).

Sources

Electronic & Synthetic Profiling: 3-Chloro-4-(4-methoxyphenyl)pyridine

The following technical guide details the electronic, physicochemical, and synthetic characteristics of the 3-Chloro-4-(4-methoxyphenyl)pyridine scaffold. This analysis is structured for medicinal chemists and process scientists, focusing on the interplay between steric conformation, electronic distribution, and synthetic regiocontrol.

Executive Summary: The "Twisted" Biaryl Scaffold

In modern drug discovery, the This compound scaffold represents a privileged substructure, particularly within kinase inhibitors (e.g., p38 MAPK pathways) and GPCR ligands. Its value lies in a specific structural tension: the ortho-chloro substituent forces the 4-phenyl ring out of planarity with the pyridine core.

This "atropisomeric twist" serves two critical functions:

-

Conformational Locking: It reduces the entropic penalty of binding by pre-organizing the biaryl axis.

-

Electronic Modulation: It decouples the resonance between the electron-rich anisole ring and the electron-deficient pyridine, creating a unique electrostatic footprint that differs from planar analogs.

Electronic Architecture & Physicochemical Properties[1]

The Push-Pull-Twist System

This molecule is defined by three competing electronic vectors. Understanding these allows for precise tuning of biological activity.

| Component | Electronic Effect | Mechanistic Impact |

| Pyridine Core | Lowers LUMO energy; susceptible to nucleophilic attack. | |

| 3-Chloro | Inductive Withdrawal (-I) | Significantly lowers the pKa of the pyridine nitrogen; blocks metabolic oxidation at C3. |

| 4-Anisole | Resonance Donor (+R) | Pushes electron density toward the pyridine nitrogen; normally raises pKa. |

The "Twist" Effect:

In a planar system, the 4-methoxy group would strongly donate electrons into the pyridine ring, raising the basicity of the nitrogen. However, the 3-chloro substituent creates steric clash with the phenyl ring's ortho-hydrogens. This forces a dihedral twist (typically 30–60°), which disrupts

-

Result: The inductive electron-withdrawal of the Chlorine dominates. The resonance donation from the Anisole is attenuated.

Estimated Physicochemical Parameters

-

pKa (Pyridine N): ~3.2 – 3.6

-

Reference: Pyridine (5.[1]2) + 3-Cl effect (

pKa -

Implication: The nitrogen is less basic than unsubstituted pyridine, reducing lysosomal trapping potential while maintaining H-bond acceptor capability in the kinase hinge region.

-

-

LogP (Lipophilicity): ~3.3

-

Calculated based on fragment contributions: Pyridine (0.[1]65) + Cl (0.71) + Phenyl (1.96) + OMe (-0.02).

-

-

Metabolic Stability:

-

C3 Position: Blocked by Chlorine (prevents oxidative metabolism).

-

C4-Methoxy: The primary "soft spot." Likely route of clearance is O-demethylation by CYP450 isoforms (e.g., CYP2D6) followed by glucuronidation.

-

Synthetic Masterclass: Regioselective Construction

The synthesis of this scaffold hinges on the site-selective Suzuki-Miyaura coupling of 3,4-dichloropyridine.

The Regioselectivity Rule

When coupling 3,4-dichloropyridine with 4-methoxyphenylboronic acid, the reaction occurs preferentially at the C4 position .

-

Why?

-

Electronic Activation: The C4 position is para to the pyridine nitrogen. The nitrogen withdraws electron density via resonance, making the C4-Cl bond more electron-deficient and susceptible to Oxidative Addition by Pd(0). The C3 position is meta and only influenced inductively.

-

Bond Dissociation Energy (BDE): The C4-Cl bond is weaker due to this electron deficiency compared to the C3-Cl bond.

-

Validated Protocol (Self-Validating System)

Objective: Synthesize this compound from 3,4-dichloropyridine.

Reagents:

-

Substrate: 3,4-Dichloropyridine (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Step-by-Step Methodology:

-

Degassing: Charge a reaction vessel with DME and 2.0 M Na

CO -

Loading: Add 3,4-dichloropyridine, 4-methoxyphenylboronic acid, and Pd catalyst under a positive stream of Argon.

-

Thermal Cycle: Heat to 85°C for 4–6 hours. Monitor via LCMS.

-

Checkpoint: Look for the mono-coupled product mass (M+H = 220). If di-coupling (bis-aryl) is observed, lower temperature to 60°C and reduce boronic acid equivalents to 0.95.

-

-

Workup: Cool to RT. Filter through Celite (removes Pd black). Partition between EtOAc and Water. Wash organic layer with Brine.

-

Purification: Flash chromatography (Hexanes/EtOAc). The 3-Cl group provides a distinct dipole change, making separation from starting material straightforward.

Visualizing the Logic

The following diagrams illustrate the synthetic pathway and the electronic "Twist" logic.

Caption: Synthetic workflow prioritizing C4-regioselectivity and the downstream electronic consequences of the 3-chloro substituent.

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a functional pharmacophore.

-

p38 MAPK Inhibitors: The pyridine nitrogen often acts as the H-bond acceptor for the hinge region (Met109). The 3-Cl group fills a small hydrophobic pocket (Gatekeeper residue), improving selectivity over other kinases.

-

Metabolic Blocking: In unsubstituted 4-phenylpyridines, the pyridine ring is prone to oxidation by aldehyde oxidase (AOX) at the 2-position or CYP-mediated oxidation at the 3-position. The 3-chloro group sterically and electronically deactivates the pyridine ring, significantly extending half-life (

). -

Solubility: While the scaffold is lipophilic, the basic nitrogen allows for salt formation (e.g., HCl or Mesylate salts), which is critical for oral bioavailability formulations.

References

-

Regioselectivity in Suzuki Coupling of Dihalopyridines

-

Electronic Effects on Pyridine pKa

- Title: pKa values of nitrogen heterocycles in acetonitrile and w

- Source: European Journal of Organic Chemistry (via University of Tartu).

-

URL:[Link]

-

Scaffold Hopping & Metabolic Stability

- Suzuki Reaction Mechanism & Protocols: Title: Suzuki-Miyaura Cross-Coupling: Reaction Mechanism and Applic

Sources

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Safe Handling and Application of 3-Chloro-4-(4-methoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Novel Pyridine Derivative

3-Chloro-4-(4-methoxyphenyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the chlorinated pyridine ring and the methoxyphenyl moiety, make it a valuable building block in the synthesis of complex molecular architectures. As with any novel chemical entity, a thorough understanding of its safety profile and handling requirements is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the available safety data, handling protocols, and potential reactivity of this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following information has been synthesized from data on structurally related molecules, including 3-chloropyridine and other substituted pyridines. This approach allows for a robust, albeit inferred, safety assessment that should guide laboratory practice.

Section 1: Hazard Identification and Classification

Based on an analysis of analogous compounds, this compound should be handled as a substance with a significant hazard potential. The primary hazards are associated with the chlorinated pyridine scaffold, which is known for its toxicity and irritant properties.

Anticipated GHS Classification:

-

Acute Toxicity: Harmful if swallowed and potentially toxic or fatal in contact with skin or if inhaled.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

-

Genetic Defects: Suspected of causing genetic defects.[3]

Pictograms:

Signal Word: Danger

Hazard Statements:

Section 2: First-Aid Measures: A Protocol for Immediate Response

Rapid and appropriate first aid is critical in the event of an exposure. The following procedures are recommended based on the known effects of similar chemical structures.

General Advice: Immediate medical attention is required in case of poisoning. Show this safety data sheet to the doctor in attendance.

If Inhaled: Move the person into fresh air.[5][6][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[6]

In Case of Skin Contact: Immediately take off all contaminated clothing.[6] Wash off with soap and plenty of water for at least 15 minutes.[4][7][8] Seek immediate medical advice.[6]

In Case of Eye Contact: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7][8] Immediately call a POISON CENTER or doctor.[1]

If Swallowed: Rinse mouth with water.[5][6] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[6][7]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure risk and maintain the chemical's integrity.

3.1. Precautions for Safe Handling

-

Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][3][6]

-

Hygiene Measures: Wash hands thoroughly after handling.[2][7][8] Do not eat, drink, or smoke when using this product.[7][9]

-

Aerosol and Dust Formation: Avoid formation of dust and aerosols.[5][6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[7][9] Use non-sparking tools and ground containers to prevent electrostatic discharge.[5][6]

3.2. Conditions for Safe Storage

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and bases.[7][9]

-

Storage Environment: Protect from moisture and direct sunlight.[9]

| Parameter | Recommendation | Rationale |

| Temperature | Ambient, cool location | Prevents degradation and pressure build-up. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against air and moisture-sensitive reactions. |

| Container Type | Tightly sealed glass or compatible plastic | Prevents contamination and leakage. |

| Incompatibilities | Strong oxidizing agents, strong acids | Avoids vigorous, potentially hazardous reactions.[7][9] |

Section 4: Accidental Release and Fire-Fighting Measures

A clear and practiced emergency plan is crucial for managing accidental releases and fires.

4.1. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear self-contained breathing apparatus and chemical-resistant personal protective equipment.[1] Ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][5]

-

Methods for Containment and Cleaning Up: Use a non-combustible absorbent material like sand, earth, or vermiculite to soak up the spill. Collect and place in a suitable, closed container for disposal.[5][6] Use spark-proof tools.[6]

Emergency Workflow for Accidental Release

Caption: Workflow for managing an accidental release.

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][6][7]

-

Unsuitable Extinguishing Media: Water may not be effective.[9]

-

Specific Hazards: Combustion may produce poisonous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7][9] Containers may explode when heated.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1][5][6]

Section 5: Physicochemical Properties and Reactivity Profile

| Property | Value / Prediction | Source / Basis |

| Molecular Formula | C12H10ClNO | Calculated |

| Molecular Weight | 219.67 g/mol | Calculated[10] |

| Appearance | Likely a solid at room temperature | Analogy to similar structures[10] |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | Likely soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | General solubility of similar organic compounds |

| Stability | Stable under recommended storage conditions.[7] | Analogy to 3-chloropyridine |

| Reactivity | The pyridine ring is susceptible to nucleophilic substitution, particularly at positions activated by the chloro-substituent. The methoxyphenyl group may undergo electrophilic substitution. | General principles of heterocyclic chemistry[11] |

Conditions to Avoid:

-

Heat, flames, and sparks.[7]

-

Exposure to moisture.

-

Incompatible materials.

Incompatible Materials:

Hazardous Decomposition Products:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO) and Carbon dioxide (CO2)

-

Hydrogen chloride gas[7]

Section 6: Toxicological Information

No specific toxicological data is available for this compound. The information below is inferred from related compounds and should be treated as a preliminary assessment.

-

Acute Toxicity: As a substituted chloropyridine, it is expected to be harmful if swallowed and toxic upon dermal contact or inhalation.[1][3][4]

-

Skin and Eye Irritation: Likely to cause skin and severe eye irritation based on data for 3-chloropyridine and other halogenated aromatics.[1][2][8]

-

Respiratory Irritation: May cause irritation to the respiratory tract.[1][3]

-

Germ Cell Mutagenicity: There is a suspicion of mutagenicity due to the presence of the chloropyridine moiety.[3]

-

Carcinogenicity: No data is available.

Section 7: Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned through several synthetic routes, commonly involving cross-coupling reactions. A plausible approach is the Suzuki coupling of a boronic acid derivative of anisole with a suitable di-substituted pyridine.

Illustrative Synthetic Pathway

Caption: A potential Suzuki coupling route for synthesis.

General Experimental Protocol for Handling:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Weighing: Weigh the solid compound in a tared, sealed container within the fume hood to prevent inhalation of dust particles. Use anti-static weighing paper if necessary.

-

Dissolution: Add the solvent to the solid in a reaction vessel under an inert atmosphere if the reaction is air or moisture-sensitive. Use a cannula or a dropping funnel for liquid additions.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

-

Work-up and Purification: Quench the reaction carefully, considering any potential exotherms. Perform extractions and purifications within the fume hood.

-

Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.[6][7]

-

Decontamination: Clean all glassware and the work area thoroughly after use.

Conclusion

While this compound presents exciting opportunities in drug discovery and materials science, its handling demands a high level of caution. The inferred hazard profile, based on structurally similar compounds, indicates significant toxicological risks. Researchers and laboratory personnel must adhere strictly to the safety protocols outlined in this guide, utilizing appropriate engineering controls and personal protective equipment at all times. By fostering a culture of safety and preparedness, the scientific community can explore the potential of this and other novel compounds responsibly.

References

-

SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office. (2000, January 6). Retrieved February 17, 2026, from [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved February 17, 2026, from [Link]

-

Pyridine, alkyl derivatives: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme. (2015, September 1). Retrieved February 17, 2026, from [Link]

-

Pyridine, 3-chloro-4-methoxy-2-methyl- - Toxics Release Inventory - EPA. (2025, October 15). Retrieved February 17, 2026, from [Link]

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents. (2012, January 4).

- WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents. (n.d.).

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap. (2017, September 5). Retrieved February 17, 2026, from [Link]

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - MDPI. (2023, October 7). Retrieved February 17, 2026, from [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. (2021, September 18). Retrieved February 17, 2026, from [Link]

-

Pyridine, 3-chloro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 17, 2026, from [Link]

-

7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. (2025, January 24). Retrieved February 17, 2026, from [Link]

-

2-fluoro-3-(4-methoxyphenyl)pyridine - C12H10FNO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved February 17, 2026, from [Link]

-

4-(4-Methoxyphenyl)pyridine | C12H11NO | CID 603813 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved February 17, 2026, from [Link]

-

3-chloro-6-(4-methoxyphenyl)pyridazine - ChemSynthesis. (2025, May 20). Retrieved February 17, 2026, from [Link]

-

(PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. 3-Chloro-2-(4-methoxyphenyl)pyridine [sigmaaldrich.com]

- 11. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Structural Characteristics of Chloropyridine Methoxyphenyl Derivatives: A Chemotype Analysis

Topic: Structural Characteristics and Medicinal Utility of Chloropyridine Methoxyphenyl Derivatives Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.

Executive Summary

The chloropyridine methoxyphenyl chemotype represents a privileged scaffold in modern medicinal chemistry, distinguished by its biphenyl-like geometry, tunable electronic properties, and versatile reactivity profiles. This structural motif—comprising an electron-deficient chloropyridine ring linked to an electron-rich methoxyphenyl moiety—serves as a core pharmacophore in therapeutic areas ranging from kinase inhibition (oncology) to tubulin polymerization disruption and antimicrobial agents .

This guide dissects the structural anatomy of this scaffold, elucidating how the interplay between the lipophilic chlorine atom and the hydrogen-bond-accepting methoxy group drives ligand-protein binding kinetics. It further details the synthetic logic required to access these derivatives and provides validated protocols for their construction.

Structural Anatomy & Electronic Properties

The efficacy of this chemotype stems from the electronic contrast between its two aromatic systems.

The Chloropyridine Core (The "Warhead" or "Anchor")

-

Electronic Nature: Pyridine is π-deficient. The addition of a chlorine atom (typically at C-2 or C-6) exacerbates this deficiency, lowering the pKa of the pyridine nitrogen and modulating its H-bond acceptor capability.

-

The Chlorine Substituent:

-

Metabolic Blocking: Chlorine at the para or meta position relative to the linker blocks CYP450-mediated oxidation, extending half-life (

). -

Lipophilicity: The Cl atom increases

by approximately 0.71 units, enhancing membrane permeability. -

Sigma-Hole Interactions: The halogen bond capability of chlorine can anchor the molecule in hydrophobic pockets (e.g., the gatekeeper region of kinases).

-

The Methoxyphenyl Tail (The "Recognition Element")

-

Electronic Nature: The methoxy group (-OCH

) is a strong -

Conformational Locking: The methoxy group often adopts a coplanar conformation with the phenyl ring to maximize resonance, but steric clash with ortho-protons can induce a twist, creating a distinct 3D vector for binding.

The Linker Geometry

The biological activity is heavily dependent on how these two rings are connected:

-

Direct C-C Bond (Biaryl): Rigid, planar or twisted (atropisomerism risk). Used in Type I kinase inhibitors.[1][2]

-

Ether (-O-) or Amine (-NH-) Linker: Introduces flexibility. The bond angle (

109° for ether) allows the molecule to adopt a "V-shape," often required to wrap around hinge regions in enzymes.

Synthetic Methodologies: Causality & Logic

To construct this scaffold, chemists must choose between Nucleophilic Aromatic Substitution (S

Decision Matrix

-

Scenario A: Creating an Ether/Amine Linker.

-

Method: S

Ar. -

Logic: The electron-deficient pyridine ring (especially if nitrated or further halogenated) is highly susceptible to nucleophilic attack by methoxyphenols or anilines.

-

-

Scenario B: Creating a C-C Biaryl Bond.

-

Method: Suzuki-Miyaura Coupling.

-

Logic: Requires a palladium catalyst to couple a chloropyridine halide with a methoxyphenyl boronic acid.

-

Visualization: Synthetic Logic Flow

Figure 1: Decision tree for selecting the synthetic route based on the target linker architecture.

Medicinal Chemistry Applications

Kinase Inhibition (e.g., c-Met, ALK2)

Chloropyridine methoxyphenyl derivatives function as ATP-competitive inhibitors .

-

Mechanism: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) interacting with the kinase hinge region (e.g., Met residue). The methoxyphenyl group extends into the hydrophobic back-pocket (Selectivity Pocket), displacing water molecules and increasing entropic gain.

-

SAR Insight: Replacement of the methoxy group with bulkier ethers (ethoxy, isopropoxy) often shifts selectivity by inducing steric clashes in kinases with smaller gatekeeper residues.

Tubulin Polymerization Inhibitors

N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines bind to the colchicine site of tubulin.

-

Mechanism: The twisted geometry of the chloropyridine-aniline bond mimics the biaryl twist of colchicine, preventing microtubule assembly and inducing apoptosis in dividing tumor cells.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Use this protocol for generating C-C linked 2-(4-methoxyphenyl)-chloropyridines.

Reagents:

-

2,6-Dichloropyridine (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.1 equiv)

-

Pd(dppf)Cl

(0.05 equiv) -

Sodium Carbonate (Na

CO -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes. Reason: Oxygen poisons the Pd(0) active species.

-

Loading: Add dichloropyridine, boronic acid, base, and catalyst under a nitrogen stream. Seal the vial.

-

Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over MgSO

. -

Purification: Flash column chromatography. The mono-coupled product elutes first; the bis-coupled byproduct (if any) elutes later.

Protocol B: S Ar Displacement (Ether Linkage)

Use this protocol for generating 2-(4-methoxyphenoxy)-chloropyridines.

Reagents:

-

2,6-Dichloropyridine (1.0 equiv)

-

4-Methoxyphenol (1.0 equiv)

-

Potassium Carbonate (K

CO -

Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Deprotonation: Dissolve 4-methoxyphenol in DMF. Add K

CO -

Addition: Add 2,6-dichloropyridine in one portion.

-

Heating: Heat to 80°C for 4–6 hours. Note: Higher temperatures may lead to double substitution.

-

Quench: Pour the reaction mixture into ice-cold water. The product often precipitates as a solid.

-

Isolation: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Quantitative Data Summary

Table 1: Physicochemical Impact of Substituents on the Pyridine Core

| Substituent | Position | Electronic Effect | LogP Contribution | Primary Role in SAR |

| -Cl | C-2 / C-6 | Inductive Withdrawing (-I) | +0.71 | Metabolic block, hydrophobic anchor |

| -OCH | Phenyl-4 | Resonance Donating (+R) | -0.02 | H-bond acceptor, solubility modulation |

| -NH- | Linker | Resonance Donating | -1.03 | H-bond donor (to backbone carbonyls) |

| -O- | Linker | Inductive Withdrawing | -0.60 | Flexibility, bond angle orientation |

Pharmacophore Visualization[3]

Figure 2: Pharmacophore map highlighting the functional roles of the chloropyridine methoxyphenyl scaffold.

References

-

Wang, Z. et al. (2012). "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1." ACS Chemical Biology. Link

-

Li, W. et al. (2019). "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors." International Journal of Molecular Sciences. Link

-

Gomha, S. M. et al. (2022).[3] "Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2." Bioorganic Chemistry. Link

-

Sanphanya, K. et al. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors." Journal of Medicinal Chemistry. Link

-

National Center for Biotechnology Information. (2024). "2-Chloropyridine Compound Summary." PubChem. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Chloro-4-(4-methoxyphenyl)pyridine

[1]

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-Chloro-4-(4-methoxyphenyl)pyridine as the electrophile.[1]

The Challenge: This specific substrate presents a "perfect storm" of low reactivity:

-

Leaving Group: The C(3)-Cl bond is inherently stronger and less reactive than bromides or iodides.[1]

-

Electronic Deactivation: The electron-rich p-methoxyphenyl group at the 4-position donates electron density into the pyridine ring (via resonance and induction), rendering the C-Cl bond more electron-rich and thus resistant to Oxidative Addition (the rate-limiting step).[1]

-

Steric Hindrance: The 4-aryl group is ortho to the reaction site, creating significant steric bulk that impedes the approach of the palladium catalyst.

The Solution: Success requires the use of Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) complexes (e.g., PEPPSI-IPr).[1] Standard catalysts like Pd(PPh₃)₄ will likely fail or result in incomplete conversion.[1]

Mechanistic Insight & Catalyst Selection

The Rate-Limiting Step: Oxidative Addition

For this substrate, the catalytic cycle is bottlenecked at the Oxidative Addition of the Pd(0) species into the C-Cl bond.[1]

-

Standard Ligands (PPh₃): Lack the electron-donating power to sufficiently nucleophilize the Pd center to break the deactivated C-Cl bond.[1]

-

Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like SPhos and XPhos are electron-rich (increasing Pd(0) nucleophilicity) and bulky (promoting the formation of the active monoligated Pd(0) species).[1]

Visualization: The Steric/Electronic Barrier

The following diagram illustrates the specific catalytic challenges for this substrate.

Figure 1: Catalytic cycle emphasizing the high energy barrier at the Oxidative Addition step due to the ortho-aryl steric clash and electron-rich deactivation.

Experimental Protocols

Protocol A: The "Workhorse" Method (SPhos/XPhos)

Recommended for coupling with standard aryl/heteroaryl boronic acids.[1]

Rationale: This system uses SPhos or XPhos , which are specifically designed to facilitate the coupling of hindered aryl chlorides. The use of a precatalyst (Pd(OAc)₂ or Pd₂(dba)₃) allows for in-situ active species generation.[1]

Reagents & Stoichiometry:

| Component | Equiv. | Notes |

|---|---|---|

| Substrate | 1.0 | This compound |

| Boronic Acid | 1.2 - 1.5 | Excess ensures completion |

| Catalyst | 0.02 - 0.05 | Pd(OAc)₂ (2-5 mol%) |

| Ligand | 0.04 - 0.10 | SPhos or XPhos (2:1 Ligand:Pd ratio) |

| Base | 2.0 - 3.0 | K₃PO₄ (anhydrous or 2M aq.)[1][2] |

| Solvent | [0.2 M] | 1,4-Dioxane or Toluene (degassed) |[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under Argon/Nitrogen flow.[1]

-

Charging Solids: Add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and anhydrous K₃PO₄ (3.0 equiv).[1]

-

Note: If using aqueous base, add it in step 4.

-

-

Inerting: Seal the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

-

Solvent Addition: Inject degassed 1,4-Dioxane via syringe. (Concentration ~0.2 M relative to substrate).[1][3]

-

If using K₃PO₄ (aq), add degassed 2M solution now (typically 4:1 Organic:Water ratio).[1]

-

-

Reaction: Heat the block to 100°C . Stir vigorously (800+ rpm) for 12–18 hours.

-

Monitoring: Check via LC-MS or TLC.

-

TLC Tip: Pyridines often streak. Add 1% Et₃N to the eluent.

-

-

Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

Protocol B: The "High-Difficulty" Method (PEPPSI-IPr)

Recommended if Protocol A fails or for extremely hindered boronic acids.[1]

Rationale: Pd-PEPPSI-IPr is an NHC-stabilized precatalyst that is extremely robust and air-stable.[1] It is known as a "universal" catalyst for difficult couplings and does not require free phosphine ligands.

Reagents:

-

Catalyst: Pd-PEPPSI-IPr (2 mol%)[1]

Procedure:

Optimization & Troubleshooting

If conversion is low (<50%), follow this decision logic to optimize the reaction conditions.

Figure 2: Optimization workflow for stubborn 3-chloropyridine couplings.

Common Issues & Fixes Table

| Symptom | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Oxidative Addition failure.[1] | Switch to XPhos Pd G4 or PEPPSI-IPr .[1] Increase Temp to 110°C. |

| Protodeboronation | Boronic acid instability. | Use Boronic Ester (Pinacol) or K-Trifluoroborate salt.[1] Switch solvent to anhydrous THF/Toluene. |

| Homocoupling (Ar-Ar) | Oxidation of Boronic acid.[1] | Ensure strict Argon atmosphere. Degass solvents thoroughly (sparge 15 mins).[1] |

| Product Streaking (TLC) | Pyridine interaction with Silica.[1] | Pre-treat Silica column with 1% Et₃N in Hexanes before loading. |

References

-

General Suzuki-Miyaura Reviews

-

Coupling of Chloropyridines & Hindered Substrates

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358–3366. Link[1]

-

Note: This is the seminal paper establishing SPhos/XPhos efficacy for 3-chloropyridines.[1]

-

-

PEPPSI Catalyst System

-

Application of RuPhos for Deactivated Chlorides

-

Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. Link[1]

- While titled for Negishi, this paper defines the RuPhos ligand class utility which is directly transferable to Suzuki couplings of electron-rich aryl chlorides.

-

Sources

- 1. Lab Reporter [fishersci.se]

- 2. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 3. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for the Functionalization of 3-Chloro-4-(4-methoxyphenyl)pyridine

Introduction: The Strategic Value of the 4-Arylpyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its influence on the physicochemical properties of a molecule make it a privileged scaffold. When substituted at the 4-position with an aryl group, as in 3-Chloro-4-(4-methoxyphenyl)pyridine, the resulting architecture offers a versatile platform for the development of novel therapeutics. The chlorine atom at the 3-position serves as a key handle for introducing further molecular complexity through a variety of established and emerging chemical transformations. The 4-(4-methoxyphenyl) group, with its electron-donating methoxy substituent, significantly influences the electronic properties of the pyridine ring, which in turn dictates the optimal strategies for its functionalization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of the pyridine ring in this compound. We will delve into the mechanistic underpinnings of each transformation, offer detailed, field-proven protocols, and present data to guide your experimental design.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the primary challenge lies in the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts. This necessitates the use of sophisticated catalyst systems, typically involving electron-rich and sterically hindered phosphine ligands, to facilitate the often rate-limiting oxidative addition step.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures or introducing alkyl and vinyl groups. The choice of catalyst, ligand, and base is critical for achieving high yields with aryl chlorides.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, RuPhos) is often employed. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition to the C-Cl bond.

-

Base: A moderately strong base like potassium phosphate (K₃PO₄) is effective. It activates the boronic acid to form a boronate species, which is more nucleophilic and facilitates transmetalation to the palladium center.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. The aqueous phase is necessary for the solubility of the base and to facilitate the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous and degassed

-

Water, degassed

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

In a separate vial, briefly mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of 1,4-dioxane to form the pre-catalyst.

-

Add the pre-catalyst solution to the reaction vessel.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of ~0.2 M with respect to the starting material.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by silica gel chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings of 3-Chloropyridines

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~80-90 | [2] |

| 3 | Pyridine-4-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [3] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are prevalent in pharmaceuticals.[4][5][6] The reaction of aryl chlorides with amines requires a strong base and a highly active catalyst system.

Causality Behind Experimental Choices:

-

Catalyst System: Similar to Suzuki coupling, bulky and electron-rich ligands are essential. BrettPhos and RuPhos are excellent choices for coupling with aryl chlorides. Pre-formed palladium catalysts (palladacycles) can also offer improved activity and reproducibility.[4]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[5] These bases deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining a strictly inert atmosphere is crucial for catalytic activity.[4]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Materials and Reagents:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous and degassed

Procedure:

-

To an oven-dried Schlenk tube, add NaOtBu (1.4 equiv).

-

Add Pd₂(dba)₃ (0.01 equiv) and BrettPhos (0.02 equiv).

-

Add this compound (1.0 equiv).

-

Seal the tube, then evacuate and backfill with an inert gas three times.

-

Add degassed toluene, followed by morpholine (1.2 equiv) via syringe.

-

Place the reaction in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to introduce alkynyl groups, which are versatile functional handles for further transformations or as key structural elements in their own right.[7] The reaction typically employs a dual-catalyst system of palladium and copper(I).

Causality Behind Experimental Choices:

-

Palladium Catalyst: A Pd(0) species, often generated in situ from Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, catalyzes the main cross-coupling cycle.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves both as the base to deprotonate the alkyne and often as the solvent.

-

Anaerobic Conditions: Oxygen can cause oxidative homocoupling of the alkyne (Glaser coupling), leading to undesired byproducts. Therefore, the reaction must be performed under strictly anaerobic conditions.[8]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials and Reagents:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed THF and degassed Et₃N (3.0 equiv).

-

Add phenylacetylene (1.5 equiv) dropwise via syringe.

-

Stir the reaction mixture at 60-70 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by silica gel chromatography.

Data Presentation: Representative Sonogashira Couplings of Heteroaryl Chlorides

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 80 | 88 | [9] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 92 | [10] |

| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | DMF | 100 | 75 | [11] |

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly versatile, direct displacement of the chloride via Nucleophilic Aromatic Substitution (SNAr) is also a potential functionalization strategy.[12][13] The pyridine nitrogen acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. However, this activation is most pronounced at the C2 and C4 positions. The C3 position is less activated, meaning that SNAr at this position on this compound will likely require a strong nucleophile and potentially elevated temperatures.[14]

Causality Behind Experimental Choices:

-

Nucleophile: Strong nucleophiles, such as primary or secondary amines, alkoxides, or thiolates, are required to displace the chloride at the less-activated C3 position.

-

Solvent: A polar aprotic solvent like DMSO or DMF is often used to solubilize the reagents and facilitate the reaction.

-

Temperature: Elevated temperatures are typically necessary to overcome the activation energy barrier for this less favorable substitution.

Experimental Protocol: SNAr of this compound with Pyrrolidine

Materials and Reagents:

-

This compound

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a sealed reaction vessel, add this compound (1.0 equiv) and K₂CO₃ (2.0 equiv).

-

Add DMSO, followed by pyrrolidine (3.0 equiv).

-

Seal the vessel tightly and heat the mixture to 120-140 °C.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature and pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography.

C-H Functionalization: A Forward-Looking Approach

Direct C-H functionalization is a highly atom-economical strategy that avoids the pre-functionalization of substrates.[15] For this compound, the most likely positions for C-H activation are C2 and C6, which are ortho to the directing pyridine nitrogen. This approach is still an evolving field for this specific scaffold and would require significant optimization.

Conceptual Framework:

-

Directing Group: The pyridine nitrogen itself can act as a directing group, guiding a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to the ortho C-H bonds (C2 and C6).

-

Regioselectivity: The steric bulk of the 4-(4-methoxyphenyl) group might influence the selectivity between the C2 and C6 positions, potentially favoring functionalization at the less hindered C6 position.

-

Oxidant: These reactions often require an oxidant to turn over the catalytic cycle.

Prospective Protocol: Palladium-Catalyzed C-H Arylation at C6

This protocol is presented as a starting point for investigation and will likely require optimization of the ligand, oxidant, and reaction conditions.

Materials and Reagents:

-

This compound

-

4-Iodotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Pivalic acid (PivOH)

-

Potassium carbonate (K₂CO₃)

-

Dimethylacetamide (DMA)

Procedure:

-

To a reaction tube, add this compound (1.0 equiv), 4-iodotoluene (2.0 equiv), Pd(OAc)₂ (0.1 equiv), PivOH (0.3 equiv), and K₂CO₃ (2.5 equiv).

-

Add DMA as the solvent.

-

Seal the tube and heat to 120-150 °C.

-

Monitor the formation of the C6-arylated product by LC-MS, carefully analyzing for isomers.

-

If successful, proceed with a standard aqueous workup and chromatographic purification.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules. Its functionalization can be achieved through a variety of powerful synthetic methods. While the reactivity of the C-Cl bond presents a challenge, modern palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide reliable and high-yielding pathways to C-C, C-N, and C-alkynyl bonds, respectively. Nucleophilic aromatic substitution offers a more direct, albeit potentially more demanding, route for introducing nucleophiles. The burgeoning field of C-H activation presents exciting future opportunities for the direct and atom-economical functionalization of this scaffold. The protocols and insights provided herein are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

-

Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(18), 6143–6147. [Link]

-

Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. ResearchGate. [Link]

-

Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PubMed. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Vaia. (n.d.). Offer an explanation for the observation that 4-chloropyridine is more reactive toward nucleophiles than 3-chloropyridine. Vaia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Kim, J. S., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC. [Link]

-

Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]

-

Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Filo. [Link]

-

MDPI. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]

-

Organic Letters. (2013). Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. Organic Letters. [Link]

-

Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]

-

ResearchGate. (n.d.). Influence of 4-Aryl Group on Regioselectivity. ResearchGate. [Link]

-

Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

RSC Publishing. (n.d.). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Synthesis of alkynyl purine derivatives 3 and 4. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL. [Link]

-

PubMed. (2023). meta-Selective C-H Functionalization of Pyridines. PubMed. [Link]

-

PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences. [Link]

-

ACS Publications. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Publications. [Link]

-

PMC. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. [Link]

-

Harvard University. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

PubMed. (2003). Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles and SAR of corticotropin-releasing factor receptor type-1 antagonists. PubMed. [Link]

-